2-(1-Phenyltetrazol-5-yl)sulfanylacetamide
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Overview
Description
2-(1-Phenyltetrazol-5-yl)sulfanylacetamide is a chemical compound with the molecular formula C9H9N5OS and a molecular weight of 235.266. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions .
Scientific Research Applications
2-(1-Phenyltetrazol-5-yl)sulfanylacetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents due to its stability and reactivity.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Preparation Methods
The synthesis of 2-(1-Phenyltetrazol-5-yl)sulfanylacetamide typically involves the reaction of 1-phenyltetrazole-5-thiol with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-(1-Phenyltetrazol-5-yl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Mechanism of Action
The mechanism of action of 2-(1-Phenyltetrazol-5-yl)sulfanylacetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological ligands, allowing the compound to bind to active sites and modulate the activity of enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
2-(1-Phenyltetrazol-5-yl)sulfanylacetamide can be compared with other tetrazole-containing compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the acetamide group, making it less versatile in certain reactions.
2-(1-Phenyltetrazol-5-yl)ethanol: Contains an alcohol group instead of a sulfanylacetamide group, leading to different reactivity and applications.
This compound stands out due to its unique combination of a tetrazole ring and a sulfanylacetamide group, providing a balance of stability and reactivity that is valuable in various fields of research.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-8(15)6-16-9-11-12-13-14(9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVNQNXPQBKRAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351999 |
Source
|
Record name | Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138841-20-0 |
Source
|
Record name | Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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